molecular formula C11H19Cl2FN2 B12516514 1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride

1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride

Cat. No.: B12516514
M. Wt: 269.18 g/mol
InChI Key: KZIZIWJEBQFKGG-UHFFFAOYSA-N
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Description

1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group attached to a methylpropane diamine backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride typically involves the reaction of 4-fluorobenzyl chloride with 2-methylpropane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness: 1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride stands out due to its specific structural features, such as the presence of both a fluorophenyl group and a methylpropane diamine backbone. These characteristics confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19Cl2FN2

Molecular Weight

269.18 g/mol

IUPAC Name

1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C11H17FN2.2ClH/c1-11(2,13)8-14-7-9-3-5-10(12)6-4-9;;/h3-6,14H,7-8,13H2,1-2H3;2*1H

InChI Key

KZIZIWJEBQFKGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CC=C(C=C1)F)N.Cl.Cl

Origin of Product

United States

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